molecular formula C8H9N3OS2 B8774655 4-Methyl-3-(methylsulfinyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 116850-55-6

4-Methyl-3-(methylsulfinyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B8774655
CAS No.: 116850-55-6
M. Wt: 227.3 g/mol
InChI Key: DNRLTSGCWKCYLZ-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylsulfinyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a methyl group, a methylsulfinyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methylsulfinyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methyl isothiocyanate in the presence of a base to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(methylsulfinyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The methylsulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

4-Methyl-3-(methylsulfinyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfinyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-(methylthio)-5-(2-thienyl)-4H-1,2,4-triazole: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    4-Methyl-3-(methylsulfonyl)-5-(2-thienyl)-4H-1,2,4-triazole: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.

Uniqueness

4-Methyl-3-(methylsulfinyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties This group can undergo specific reactions, such as oxidation and reduction, that are not possible with the methylthio or methylsulfonyl analogs

Properties

CAS No.

116850-55-6

Molecular Formula

C8H9N3OS2

Molecular Weight

227.3 g/mol

IUPAC Name

4-methyl-3-methylsulfinyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C8H9N3OS2/c1-11-7(6-4-3-5-13-6)9-10-8(11)14(2)12/h3-5H,1-2H3

InChI Key

DNRLTSGCWKCYLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)C)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, 0° C., solution of 4-methyl-5-methylthio-3-(2-thienyl)-4H-1,2,4-triazole (4.85 g, 2.29×10-2 mole) and CH2Cl2 (170 ml) was added portionwise m-chloroperoxybenzoic acid (4.95 g, 2.29×10-2 mole). After stirring at room temperature overnight the reaction was washed two times with saturated aqueous NaHCO3 and one time with saturated aqueous NaCl, and dried over anhydrous N2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure yielding an off-white solid which was purified by flash chromatography (40% acetone/EtOAc). Crystallization from EtOAc afforded small colorless plates: 2.78 g (53%), mp 10520 -107° C.
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

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